molecular formula C14H18N2O B1667807 BRL 54443 CAS No. 57477-39-1

BRL 54443

Cat. No.: B1667807
CAS No.: 57477-39-1
M. Wt: 230.31 g/mol
InChI Key: WKNFADCGOAHBPG-UHFFFAOYSA-N
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Description

BRL 54443 is a synthetic organic compound with the chemical name 3-(1-methylpiperidin-4-yl)-1H-indol-5-ol. It is known for its role as a selective agonist for the serotonin receptor subtypes 5-HT 1E and 5-HT 1F

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRL 54443 involves multiple steps, starting with the preparation of the indole core. The indole core is typically synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The resulting indole is then functionalized to introduce the piperidine ring at the 3-position. This is achieved through a series of reactions, including alkylation and cyclization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions and efficient purification techniques to ensure the purity and consistency of the final product. The reaction conditions are carefully controlled to minimize impurities and maximize yield .

Chemical Reactions Analysis

Types of Reactions

BRL 54443 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles and piperidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

BRL 54443 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying the reactivity of indoles and piperidines.

    Biology: It serves as a tool for investigating the role of serotonin receptors in various biological processes.

    Medicine: this compound is studied for its potential therapeutic applications in treating conditions related to serotonin receptor dysfunction, such as migraines and depression.

    Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.

Mechanism of Action

Comparison with Similar Compounds

BRL 54443 is unique in its high selectivity for the 5-HT 1E and 5-HT 1F receptors compared to other serotonin receptor agonists. Similar compounds include:

This compound’s unique selectivity profile makes it a valuable tool for studying the specific roles of the 5-HT 1E and 5-HT 1F receptors in various physiological and pathological processes .

Properties

IUPAC Name

3-(1-methylpiperidin-4-yl)-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-16-6-4-10(5-7-16)13-9-15-14-3-2-11(17)8-12(13)14/h2-3,8-10,15,17H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNFADCGOAHBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206089
Record name BRL-54443
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57477-39-1
Record name 3-(1-Methyl-4-piperidinyl)-1H-indol-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57477-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BRL-54443
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057477391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BRL-54443
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRL-54443
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2DH1CHI0Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 5-methoxy-3-(1-methylpiperidin-4-yl)indole (2.30 g, 9.4 mmol) in 30 mL of 30% hydrobromic acid in acetic acid was heated in a sealed tube at 105° C. for 72 hours. The reaction mixture was cooled to room temperature and concentrated in vacuo. The residue was dissolved in water, and the pH was adjusted to about 13 with 5N aqueous sodium hydroxide. The mixture was concentrated in vacuo, and the residue was chromatographed on a silica gel column, eluting with 20% 2M ammonia in methanol/dichloromethane. After concentrating in vacuo, the residue was dissolved in methanol, charged with Dowex® 50X8-200 ion-exchange resin (25 g) and stirred overnight at room temperature. The mixture was filtered, and the resin was washed with water and methanol. The Dowex® resin was stirred overnight in 100 mL of 2M ammonia in methanol and filtered. The filtrate was concentrated in vacuo to provide 1.84 g (85%) of the title compound, which was used without further purification in Preparation 17. EA calculated for C13H17N3O: C, 67.53; H, 7.36; N, 18.18. Found: C, 67.24; H, 7.37; N, 18.38.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
85%

Synthesis routes and methods II

Procedure details

A mixture of 5-benzyloxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (16.4 g, 51.5 mmol) and 5% palladium on carbon (4.0 g) in ethanol (125 mL) and tetrahydrofuran (125 mL) was hydrogenated with an initial hydrogen pressure of 60 psi (413 kPa) at ambient temperature for 16 h. The reaction mixture was filtered and concentrated under reduced pressure. The residue was crystallized from methanol and THF to give 6.06 g (51%) of the title compound as white crystals: mp=234-237° C.; MS(m/e): 230 (M+); Calculated for C14H18N2O: Calcd: C, 73.01; H, 7.88; N, 12.16. Found: C, 72.79; H, 8.17; N, 12.33.
Name
5-benzyloxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
51%

Synthesis routes and methods III

Procedure details

By a method similar to Preparation 20, using 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-hydroxy-1H-indole (1.25 g, 5.47 mmol) in dichloromethane (5 mL) trifluoroacetic acid (5 mL), triethylsilane (875 mL, 6.0 mmol) afforded 1.14 g (90%) of the title compound as a tan solid: mp=233-237° C.; 1H NMR (400 MHz, dmso-d6): 10.41 (br s, 1H), 8.52 (br s, 1H), 7.08 (d, 1H, J=8.0 Hz), 6.92 (d, 1H, J=2.0 Hz), 6.80 (d, 1H, J=2.0 Hz), 6.53 (dd, 1H, J=8.4, 2.0 Hz), 2.84 (br d, 2H, J=11.2 Hz), 2.63-2.50 (m, 1H), 2.19 (s, 3H), 2.08-1.97 (m, 2H), 1.85 (br d, 2H, J=12.0 Hz), 1.72-1.57 (m 2H); MS (ES+) m/e 231.0 (M+1).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
875 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the primary mechanism of action of BRL 54443?

A: this compound acts as an agonist at the 5-HT1E and 5-HT1F receptors. [, ] This means it binds to these receptors and activates them, mimicking the effects of serotonin at these specific subtypes.

Q2: Does this compound interact with other serotonin receptor subtypes?

A: While this compound exhibits high selectivity for 5-HT1E and 5-HT1F receptors, studies suggest it may also interact with the 5-HT2A receptor. [] Interestingly, in the mouse aorta, the observed contraction induced by this compound was antagonized by ketanserin, a 5-HT2A receptor antagonist. This suggests the contraction might be mediated through 5-HT2A receptors, despite this compound's known affinity for 5-HT1E and 5-HT1F subtypes. [] Further research is needed to fully elucidate these interactions.

Q3: What are the potential downstream effects of this compound's interaction with serotonin receptors?

A: The specific downstream effects of this compound are dependent on the receptor subtype and the cell type or tissue involved. For instance, activation of 5-HT1D receptors by another agonist in a study led to inhibition of the mesenteric vasopressor outflow, suggesting a role in modulating sympathetic nervous system activity. [] More research is necessary to fully understand the downstream effects of this compound specifically mediated by 5-HT1E and 5-HT1F receptor activation.

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